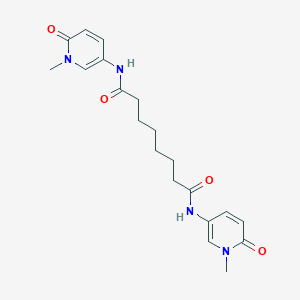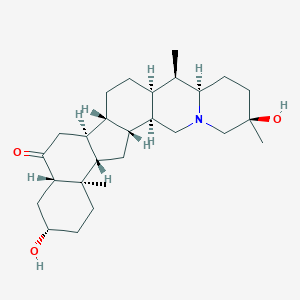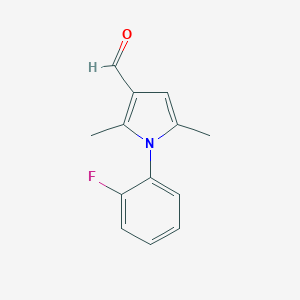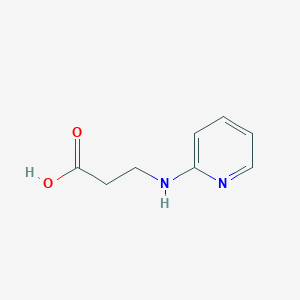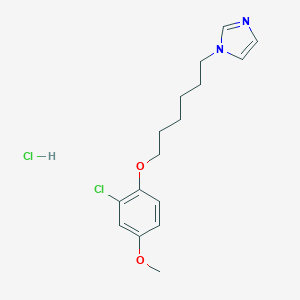
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, also known as C16, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride involves its ability to target multiple signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes.
Biochemical And Physiological Effects
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of cardiac function. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include its high selectivity for cancer cells, its ability to target multiple signaling pathways, and its low toxicity. The limitations of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include the need for further research to determine its optimal dosage and treatment duration, as well as its potential side effects.
Future Directions
For research on 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride include the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and treatment duration of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, as well as its potential side effects. Additionally, the development of new synthesis methods for 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, or 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to target multiple signaling pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes. Although further research is needed to determine its optimal dosage and treatment duration, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has the potential to be a promising candidate for cancer therapy and other diseases.
Synthesis Methods
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been synthesized through a number of methods, including the reaction of 1-(6-bromohexyl)imidazole with 2-chloro-4-methoxyphenol and the reaction of 1-(6-chlorohexyl)imidazole with 2-chloro-4-methoxyphenol. Both methods have been found to be effective in producing 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride with high yields and purity.
Scientific Research Applications
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In inflammation research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to improve cardiac function and reduce myocardial infarction size.
properties
CAS RN |
148749-35-3 |
|---|---|
Product Name |
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride |
Molecular Formula |
C16H22Cl2N2O2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-[6-(2-chloro-4-methoxyphenoxy)hexyl]imidazole;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-20-14-6-7-16(15(17)12-14)21-11-5-3-2-4-9-19-10-8-18-13-19;/h6-8,10,12-13H,2-5,9,11H2,1H3;1H |
InChI Key |
JBJHZUMHWKVPJK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Other CAS RN |
148749-35-3 |
synonyms |
1-(6-(2-chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride SCH 38057 SCH-38057 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



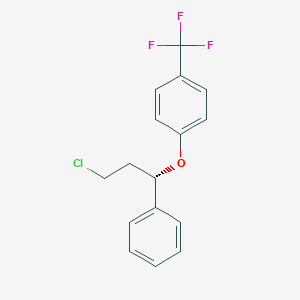
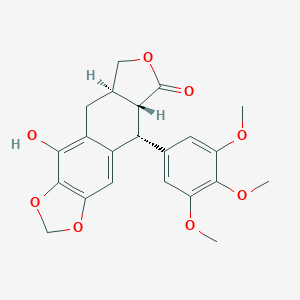
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
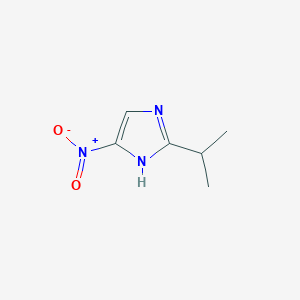
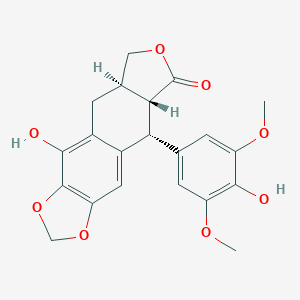
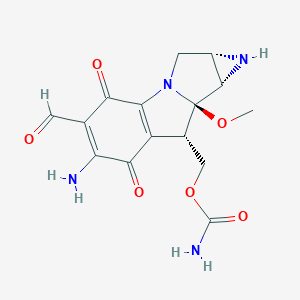
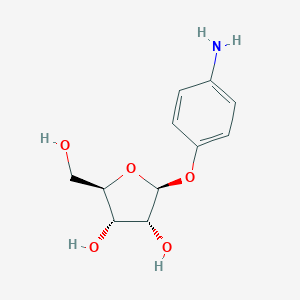
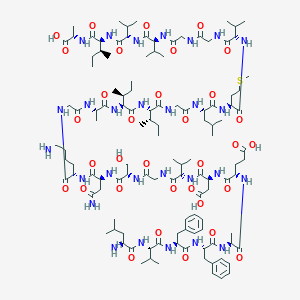
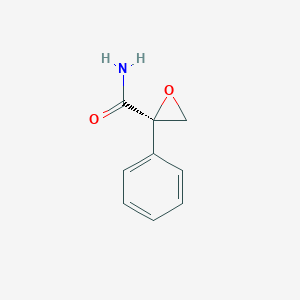
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
